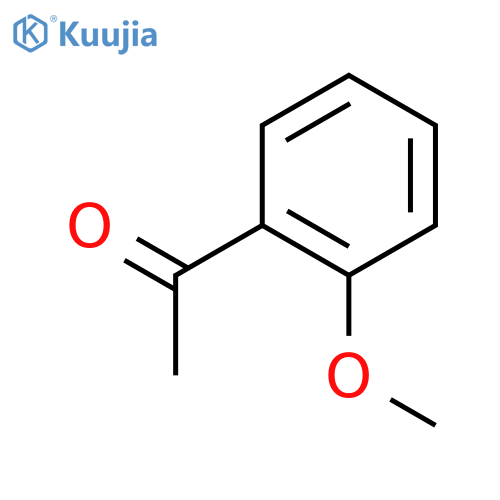

Cas no 579-74-8 (2-Methoxyacetophenone)

2-Methoxyacetophenone 化学的及び物理的性質

名前と識別子

-

- 1-(2-Methoxyphenyl)ethanone

- o-Acetanisole

- o-Acetylanisole

- 2-Methoxyacetophenone

- 2'-Methoxyacetophenone

- 2-Acetoanisole

- 2-Acetylanisole

- Acetophenone,2'-methoxy- (8CI)

- Acetophenone, o-methoxy- (4CI)

- 2-Methoxyphenyl methyl ketone

- Methyl2-methoxyphenyl ketone

- Methyl o-methoxyphenyl ketone

- NSC 23387

- NSC 26912

- o-Methoxyacetophenone

- 2-Acetanisole

- Ethanone, 1-(2-methoxyphenyl)-

- 1-(2-Methoxyphenyl)ethan-1-one

- 2-Methyoxyacetophenone oxime

- ortho-Methoxyacetophenone

- Acetophenone, 2'-methoxy-

- 1-(2-methoxyphenyl)-ethanone

- 0WYN389I4N

- DWPLEOPKBWNPQV-UHFFFAOYSA-N

- Acetophenone, 2'-methoxy- (8CI)

- 1-acetyl-2-methoxybenzene

- ortho-acetanisole

- NSC26912

- EINE

- 2'-Methoxyacetophenone ,98%

- 2′-Methoxyacetophenone

-

- MDL: MFCD00008725

- インチ: 1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3

- InChIKey: DWPLEOPKBWNPQV-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1=C([H])C([H])=C([H])C([H])=C1C(C([H])([H])[H])=O

- BRN: 1100602

計算された属性

- せいみつぶんしりょう: 150.06800

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 26.3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.09 g/mL at 25 °C(lit.)

- ふってん: 131 °C/18 mmHg(lit.)

- フラッシュポイント: 華氏温度:228.2°f

摂氏度:109°c - 屈折率: n20/D 1.5393(lit.)

- すいようせい: 不溶性

- PSA: 26.30000

- LogP: 1.89780

- FEMA: 2132

- かんど: Light Sensitive

- ようかいせい: 水に溶けない

2-Methoxyacetophenone セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S37/39-S26

-

危険物標識:

- セキュリティ用語:S26;S37/39

- TSCA:Yes

- リスク用語:R22; R36/38

2-Methoxyacetophenone 税関データ

- 税関コード:29145000

- 税関データ:

中国税関コード:

2914509090概要:

2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

2-Methoxyacetophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0001-1509-2.5g |

2-Methoxyacetophenone |

579-74-8 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M481A-5g |

2-Methoxyacetophenone |

579-74-8 | 97% | 5g |

¥76.0 | 2022-05-30 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031085-5g |

2-Methoxyacetophenone |

579-74-8 | 98% | 5g |

¥35 | 2024-05-22 | |

| Enamine | EN300-16199-0.5g |

1-(2-methoxyphenyl)ethan-1-one |

579-74-8 | 95% | 0.5g |

$21.0 | 2023-05-03 | |

| TRC | M261810-100g |

2'-Methoxyacetophenone |

579-74-8 | 100g |

$ 247.00 | 2023-09-07 | ||

| OTAVAchemicals | 1505978-50MG |

1-(2-methoxyphenyl)ethan-1-one |

579-74-8 | 95% | 50MG |

$29 | 2023-07-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53160-5g |

1-(2-Methoxyphenyl)ethanone |

579-74-8 | 5g |

¥66.0 | 2021-09-04 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031085-25g |

2-Methoxyacetophenone |

579-74-8 | 98% | 25g |

¥160 | 2024-05-22 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031085-250g |

2-Methoxyacetophenone |

579-74-8 | 98% | 250g |

¥3919 | 2022-06-13 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M139029-5g |

2-Methoxyacetophenone |

579-74-8 | ≥98% | 5g |

¥61.90 | 2023-09-02 |

2-Methoxyacetophenone 関連文献

-

Ben S. Pilgrim,Alice E. Gatland,Carlos H. A. Esteves,Charlie T. McTernan,Geraint R. Jones,Matthew R. Tatton,Panayiotis A. Procopiou,Timothy J. Donohoe Org. Biomol. Chem. 2016 14 1065

-

2. Photoreactions of 2-allyloxyacetophenoneF. Ryan Sullivan,Lee B. Jones J. Chem. Soc. Chem. Commun. 1974 312a

-

Lorena Tamarit,Meryem El Ouardi,Inmaculada Andreu,Ignacio Vayá,Miguel A. Miranda Chem. Sci. 2021 12 12027

-

Ofelia R. Alzueta,Jean Cadet,M. Consuelo Cuquerella,Miguel A. Miranda Org. Biomol. Chem. 2020 18 2227

-

5. Base-catalysed intramolecular nucleophilic keto-group participation in the solvolysis of the hindered ester, 2-acetylphenyl mesitoate: acetal formation under basic conditions as a mechanistic consequence of such participationHugh D. Burrows,R. Malcolm Topping J. Chem. Soc. B 1970 1323

-

Hongrui Zhang,Haifeng Li,Jijun Xue,Rui Chen,Ying Li,Yu Tang,Chunxin Li Org. Biomol. Chem. 2014 12 732

-

7. 240. Contributions to the chemistry of synthetic antimalarials. Part VIII. Aromatic carbinolaminesD. W. Mathieson,G. Newbery J. Chem. Soc. 1949 1133

-

F. C. Chen,C. T. Chang J. Chem. Soc. 1958 146

-

Olga Bartlewicz,Magdalena Jankowska-Wajda,Hieronim Maciejewski RSC Adv. 2019 9 711

-

Anthony Kermagoret,Pierre Braunstein ethylene oligomerization. Anthony Kermagoret Pierre Braunstein Dalton Trans. 2008 822

2-Methoxyacetophenoneに関する追加情報

Comprehensive Guide to 2-Methoxyacetophenone (CAS No. 579-74-8): Properties, Applications, and Industry Insights

2-Methoxyacetophenone (CAS No. 579-74-8), also known as o-Methoxyacetophenone or methyl 2-methoxyphenyl ketone, is a versatile organic compound widely used in fragrance, pharmaceutical, and specialty chemical industries. This aromatic ketone features a methoxy group adjacent to an acetyl moiety, contributing to its unique olfactory and chemical properties. With growing interest in sustainable ingredients and green chemistry, 2-Methoxyacetophenone has gained attention for its role in eco-friendly formulations and as a precursor in advanced organic synthesis.

The molecular structure of 2-Methoxyacetophenone (C9H10O2) combines a benzene ring with both methoxy (–OCH3) and acetyl (–COCH3) functional groups. This configuration imparts a characteristic sweet, floral odor reminiscent of hawthorn or almond, making it valuable in flavor and fragrance applications. Recent studies highlight its potential as a green solvent alternative in extraction processes, aligning with the global shift toward bio-based chemicals. Researchers are also exploring its photochemical properties for applications in UV-curable coatings and advanced material science.

In the pharmaceutical sector, 2-Methoxyacetophenone serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs). Its structural motif appears in compounds with reported biological activities, driving interest in drug discovery programs. The compound's compatibility with microwave-assisted synthesis techniques has been investigated to improve reaction efficiency—a topic frequently searched in academic and industrial chemistry forums. Analytical methods like GC-MS and HPLC are commonly employed for quality control, addressing another common query among quality assurance professionals.

The fragrance industry values 2-Methoxyacetophenone for its stability in cosmetic formulations and ability to modify scent profiles. Perfumers often use it to create floral accords or enhance oriental fragrance bases. With increasing consumer demand for clean-label fragrances, this compound's natural occurrence in some botanicals makes it relevant for natural-inspired perfumery. Recent patent literature describes its incorporation in long-lasting fragrance microcapsules for textile applications—an innovation addressing the market need for durable scent technologies.

From a regulatory perspective, 2-Methoxyacetophenone (CAS 579-74-8) complies with major chemical inventories including TSCA, EINECS, and DSL. Safety data sheets emphasize standard organic chemical handling procedures, with particular attention to proper ventilation and personal protective equipment—topics frequently searched by laboratory personnel. The compound's environmental fate has been studied through biodegradation testing, showing moderate persistence under aerobic conditions, which informs proper waste management protocols in industrial settings.

Emerging applications include its use as a photoinitiator in polymer chemistry and as a building block for liquid crystal materials. The compound's electron-donating methoxy group makes it interesting for organic electronic materials research. These cutting-edge applications have spurred discussions in materials science forums and academic conferences. Analytical challenges such as isomeric separation from similar compounds remain an active research area, with recent publications exploring advanced chromatographic techniques for improved resolution.

Market trends indicate steady growth for 2-Methoxyacetophenone, particularly in Asia-Pacific regions where fragrance and pharmaceutical industries are expanding. Suppliers increasingly highlight high-purity grades (≥98%) to meet stringent industry requirements. The compound's role in value-added chemical synthesis continues to attract research investment, with particular focus on catalytic oxidation methods for more sustainable production. These developments respond to frequent industry queries about process optimization and cost-effective manufacturing approaches.

Storage recommendations for 2-Methoxyacetophenone emphasize cool, dry conditions in amber glass or properly lined containers to maintain stability—a practical consideration often searched by inventory managers. Technical literature describes its compatibility with common organic solvents, facilitating formulation across applications. Recent innovations in continuous flow chemistry have demonstrated improved safety profiles for reactions involving this ketone, addressing industry priorities for process intensification and safety enhancement.

For researchers exploring structure-activity relationships, the ortho-methoxy substitution pattern in 2-Methoxyacetophenone offers interesting steric and electronic effects compared to its meta and para isomers. This molecular feature frequently appears in medicinal chemistry discussions regarding bioisosteric replacement strategies. Computational chemistry studies have modeled its conformational preferences and intermolecular interactions, providing theoretical insights that complement experimental data—an interdisciplinary approach gaining popularity in chemical research.

Quality specifications for industrial-grade 2-Methoxyacetophenone typically include parameters like refractive index (n20D 1.530-1.535) and boiling point (245-247°C), which serve as important quality indicators for buyers. Advanced characterization techniques such as FT-IR spectroscopy and NMR analysis provide definitive identification, addressing common questions about material authentication. The compound's physical-chemical properties database has been expanded in recent years through collaborative research initiatives, benefiting process engineers and formulation scientists.